Molecular Weight Differentiation: Demethylated Scaffold vs. 13-Methyl Analog Reduces Mass by 14 Da
1-Oxacyclotetradecane-2,11-dione (CAS 143662-20-8) has a molecular weight of 226.31 g/mol (C13H22O3), which is 14.03 Da lower than its closest structural analog, 13-methyl-oxacyclotetradecane-2,11-dione (CAS 74685-36-2, C14H24O3, MW 240.34 g/mol) [1]. This mass difference corresponds to the absence of one methylene (CH2) substituent at position 13 on the macrocyclic ring. In drug discovery contexts, each 14 Da reduction, when achieved without loss of key binding interactions, can contribute to improved ligand efficiency metrics (binding affinity per heavy atom) [2].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 226.31 g/mol (C13H22O3) |
| Comparator Or Baseline | 13-Methyl-oxacyclotetradecane-2,11-dione (CAS 74685-36-2): 240.34 g/mol (C14H24O3) |
| Quantified Difference | -14.03 Da (-5.8% relative mass reduction) |
| Conditions | Calculated from molecular formula; verified by InChI and SMILES structural assignment |
Why This Matters
The 5.8% lower molecular weight can translate to measurably higher ligand efficiency indices in fragment-based or lead-optimization programs, where every heavy atom must contribute to target binding, and procurement decisions should account for structural precision when ordering scaffold compounds for SAR exploration.
- [1] NIST Chemistry WebBook. Oxacyclotetradecane-2,11-dione, 13-methyl- (CAS 74685-36-2). Formula C14H24O3, MW 240.3386. Standard InChI confirmed. View Source
- [2] Hopkins AL, Groom CR, Alex A. Ligand efficiency: a useful metric for lead selection. Drug Discovery Today. 2004;9(10):430-431. doi:10.1016/S1359-6446(04)03069-7. Concept of ligand efficiency metrics applied as class-level principle. View Source
